N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide
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Description
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide, commonly known as CTZ, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTZ is a thiazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties.
Scientific Research Applications
Heterocyclic Synthesis and Antibiotic Development
Heterocyclic compounds, including those with a thiazole moiety, have been studied for their potential as antibiotics. The synthesis of new antibiotic and antibacterial drugs involves reacting carboxamide with various reagents to yield derivatives with studied biological activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Anticancer Agents
Thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown significant anticancer activities. Synthesis methods and the evaluation of these compounds against various cancer cell lines have been developed, highlighting their potential as anticancer agents (Gomha et al., 2017).
Corrosion Inhibition
Thiazole-based polyamides containing diarylidenecyclohexanone moiety have been synthesized and evaluated for their corrosion inhibitive properties on carbon steel in acidic environments. These studies offer insights into the use of such compounds in corrosion protection (Aly et al., 2014).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including those with a thiazole moiety, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. These compounds offer a basis for the development of new herbicides (Vicentini et al., 2005).
Antitubercular Activity
Research has also focused on the design and synthesis of dihydropyridine derivatives with potential antitubercular activity. These studies aim to identify new compounds effective against tuberculosis, highlighting the importance of structural modifications for enhanced activity (Iman et al., 2015).
properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10/h6-7,9H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGQVVQASOPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide |
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